REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([O:5][P:6]([O:23][CH2:24][CH3:25])([CH:8]([P:15]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])=[O:16])[CH2:9][C:10]([O:12]CC)=[O:11])=[O:7])[CH3:4]>O.CCO>[O:20]([P:15]([O:17][CH2:18][CH3:19])([CH:8]([P:6]([O:5][CH2:3][CH3:4])([O:23][CH2:24][CH3:25])=[O:7])[CH2:9][C:10]([OH:12])=[O:11])=[O:16])[CH2:21][CH3:22] |f:0.1|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(C(CC(=O)OCC)P(=O)(OCC)OCC)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the EtOH was evaporated
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane (5×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
O(CC)P(=O)(C(CC(=O)O)P(=O)(OCC)OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.8 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |